

KUL-7211 Outperforms Terbutaline in Reducing Intraureteral Pressure with Enhanced Ureteral Selectivity

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Compound of Interest

Compound Name: KUL-7211

Cat. No.: B1673868

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Azumino-City, Nagano, Japan – A preclinical study in a porcine model of acute ureteral obstruction has demonstrated that **KUL-7211**, a selective β_2/β_3 -adrenoceptor agonist, is more potent and exhibits greater ureteral selectivity in reducing intraureteral pressure compared to the selective β_2 -adrenoceptor agonist, terbutaline. These findings suggest **KUL-7211** as a promising therapeutic agent for facilitating the passage of ureteral stones with a potentially better safety profile.

The research, conducted in anesthetized male miniature pigs with complete unilateral ureteral obstruction, revealed that intravenous administration of both **KUL-7211** and terbutaline dose-dependently decreased the elevated intraureteral pressure. However, **KUL-7211** achieved this effect with a significantly lower impact on mean blood pressure, indicating a more targeted action on the ureter.

Quantitative Analysis of Ureteral Relaxation and Hemodynamic Effects

The study quantified the ureteral selectivity of the compounds by calculating the ratio of the effective dose required to decrease mean blood pressure by 25% to the effective dose needed to reduce intraureteral pressure by 50%. A higher ratio signifies greater selectivity for the ureter over the cardiovascular system.

Compound	pD2 value (Isolated Porcine Ureter)	Ureteral Selectivity Index (In Vivo Pig Model)
KUL-7211	6.26	1.5
Terbutaline	5.41	0.43

pD2 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in vitro.

In isolated porcine ureter preparations, **KUL-7211** also demonstrated a higher potency in attenuating KCl-induced contractions compared to terbutaline, with pD2 values of 6.26 and 5.41, respectively[1]. This in vitro result corroborates the in vivo findings, highlighting the superior ureteral relaxant properties of **KUL-7211**.

Experimental Protocols

In Vivo Model: Acute Ureteral Obstruction in Anesthetized Pigs

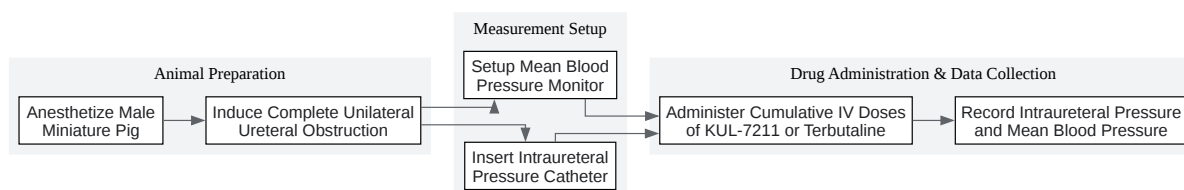
Anesthetized male miniature pigs were used for this study. A complete obstruction of the left lower ureter was surgically induced by clipping the ureteropelvic junction. This procedure elevates intraureteral pressure, mimicking the condition of a ureteral stone obstruction. The intraureteral pressure was continuously monitored using a catheter connected to a pressure transducer. The mean blood pressure was also recorded to assess cardiovascular side effects. Both **KUL-7211** and terbutaline were administered intravenously in a cumulative dose-dependent manner.

In Vitro Model: Isolated Porcine Ureter Organ Bath

Ureteral segments were isolated from male pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O2 and 5% CO2 gas mixture to maintain a physiological pH. The ureteral tissues were contracted with 80-mM KCl. The relaxant effects of cumulatively added **KUL-7211** and terbutaline were then measured to determine their respective potencies.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo experimental protocol for assessing the effects of **KUL-7211** and terbutaline on intraureteral pressure.

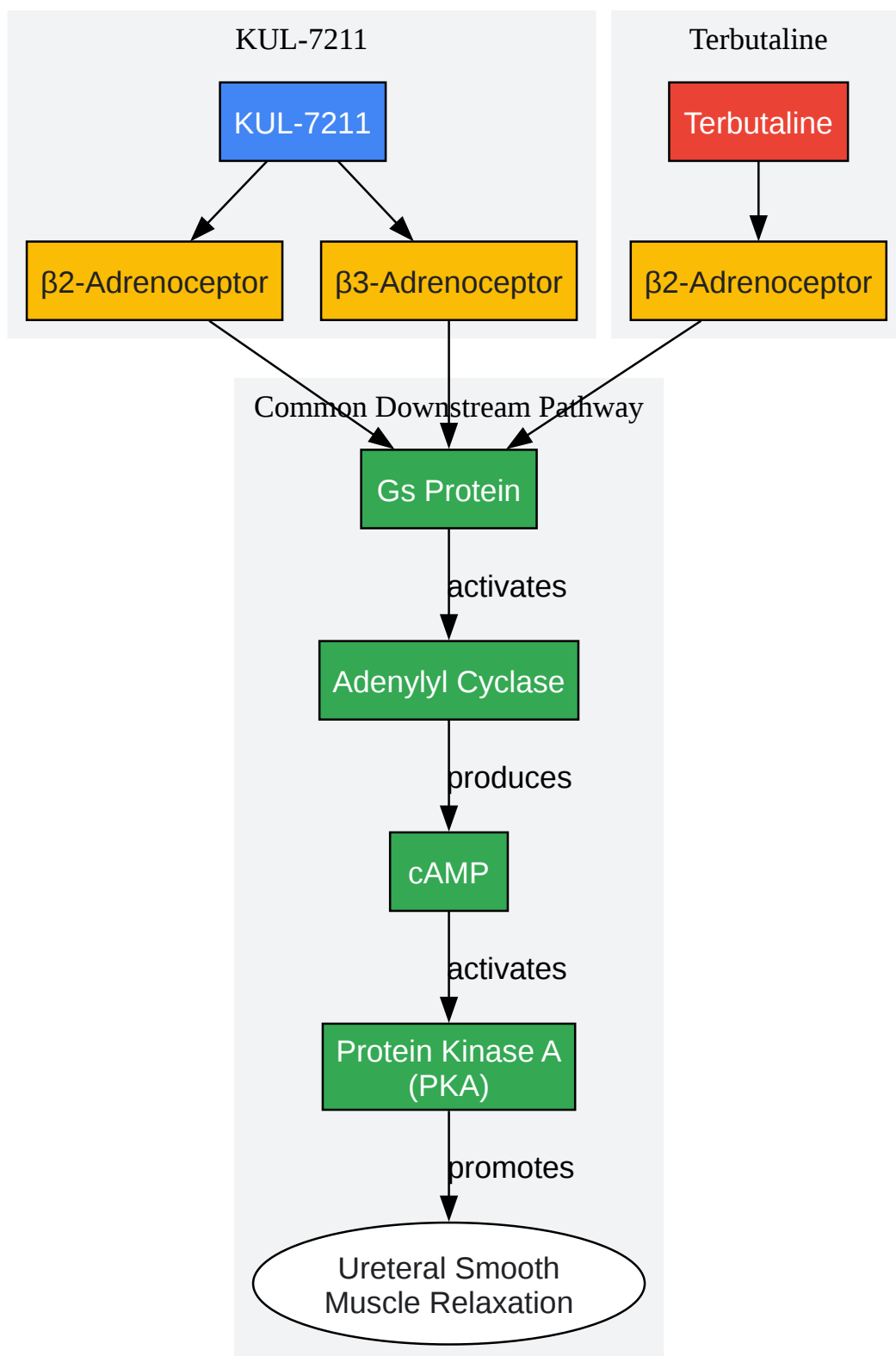


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In vivo experimental workflow for intraureteral pressure measurement.

Signaling Pathways of Ureteral Relaxation

Both **KUL-7211** and terbutaline induce ureteral smooth muscle relaxation by activating β -adrenergic receptors, which triggers a cascade of intracellular events. **KUL-7211**'s dual agonism at both β_2 and β_3 receptors may contribute to its enhanced potency and selectivity.



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Signaling pathways for **KUL-7211** and terbutaline in ureteral smooth muscle.

The activation of β_2 and β_3 adrenoceptors by their respective agonists leads to the stimulation of Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which through a series of phosphorylation events, ultimately results in the relaxation of the ureteral smooth muscle. This relaxation is crucial for reducing intraureteral pressure and facilitating the passage of kidney stones.

Conclusion

The available experimental data strongly indicates that **KUL-7211** is a more effective and selective ureteral relaxant than terbutaline. Its ability to potently reduce intraureteral pressure with minimal cardiovascular side effects makes it a compelling candidate for further investigation as a novel treatment for patients with urolithiasis. The dual agonism of **KUL-7211** on both β_2 and β_3 adrenoceptors likely contributes to its superior pharmacological profile. Further clinical studies are warranted to confirm these promising preclinical findings in humans.

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References

- 1. dmt.dk [dmt.dk]
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